N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
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Overview
Description
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The adamantane moiety is then introduced via a coupling reaction, often using a carboxylic acid derivative of adamantane and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the thieno[3,4-c]pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids, while reduction could produce alcohols
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer therapies.
Industry
Industrially, the compound’s properties could be leveraged in the development of new materials, such as polymers or coatings, where its stability and unique structural features provide advantages.
Mechanism of Action
The mechanism by which N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[3,4-c]pyrazole core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide
- Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)
Uniqueness
Compared to similar compounds, N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide stands out due to the presence of the adamantane moiety, which imparts unique steric and electronic properties. This can enhance its stability and potentially improve its interaction with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-14-3-2-4-18(5-14)26-21(19-12-28-13-20(19)25-26)24-22(27)23-9-15-6-16(10-23)8-17(7-15)11-23/h2-5,15-17H,6-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSLSACHDAZLNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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